5-Methoxytryptoline (CAS 30439-19-1), systematically known as 5-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, is a highly specific, conformationally restricted β-carboline derivative [1]. In procurement and chemoinformatics, it is primarily sourced as a rigid reference standard for mapping serotonergic (5-HT) receptors, the serotonin transporter (SERT), and monoamine oxidase A (MAO-A) binding pockets. Unlike its acyclic precursors or naturally occurring isomers, 5-methoxytryptoline provides a locked tricyclic scaffold that fixes the methoxy vector at the C5 position of the pyrido[3,4-b]indole system. This structural rigidity, combined with its strictly exogenous nature, makes it a critical baseline material for high-sensitivity neurochemical assays, competitive displacement studies, and the synthesis of advanced receptor-subtype-selective libraries [2].
Generic substitution with the closely related 6-methoxy isomer (Pinoline, CAS 20315-68-8) or acyclic precursors frequently compromises assay integrity and synthetic precision. Pinoline is a controversial endogenous metabolite found in mammalian tissues at concentrations up to 1 µg/g, which introduces significant baseline noise and artifactual false positives in high-sensitivity tissue homogenate assays[1]. By contrast, 5-methoxytryptoline (CAS 30439-19-1) is strictly synthetic, guaranteeing zero endogenous background interference. Furthermore, substituting with unmethoxylated tryptoline (CAS 16502-01-5) results in a dramatic loss of binding affinity at the[3H]imipramine recognition site, rendering the unmethoxylated analog ineffective as a competitive displacement standard. Procurement of the exact 5-methoxy isomer is therefore mandatory for researchers requiring absolute baseline control and precise steric targeting in SERT and MAO-A models.
In highly sensitive neurochemical assays, the presence of endogenous metabolites can skew binding data. The 6-methoxy isomer (pinoline) is naturally present in mammalian tissues, creating variable background noise. 5-Methoxytryptoline, being strictly exogenous, provides a clean analytical blank [1].
| Evidence Dimension | Endogenous baseline concentration in mammalian tissue |
| Target Compound Data | 0 ng/g (Strictly exogenous) |
| Comparator Or Baseline | Pinoline (6-MeO-THBC): Up to 1,000 ng/g |
| Quantified Difference | 100% reduction in endogenous baseline noise |
| Conditions | Tissue homogenate LC-MS/MS and radioligand binding assays |
Ensures absolute baseline control, preventing artifactual data and false positives in complex biological matrices.
Acyclic tryptamines possess multiple rotatable bonds in their ethylamine side chains, complicating the isolation of specific steric interactions within receptor pockets. 5-Methoxytryptoline locks the amine and methoxy groups into a rigid tricyclic framework, completely restricting the ethylamine vector [1].
| Evidence Dimension | Rotational degrees of freedom (ethylamine chain) |
| Target Compound Data | 0 (Locked in tetrahydropyrido ring) |
| Comparator Or Baseline | 4-Methoxytryptamine: Multiple rotatable bonds |
| Quantified Difference | Complete restriction of the ethylamine spatial vector |
| Conditions | In silico docking and in vitro 5-HT receptor SAR screening |
Allows medicinal chemists to isolate the precise steric effect of the C5-methoxy group without confounding molecular flexibility.
The addition of a methoxy group to the tryptoline scaffold significantly enhances its binding affinity at the SERT-associated [3H]imipramine recognition site. 5-Methoxytryptoline acts as a potent competitive inhibitor in the nanomolar to submicromolar range, whereas unmethoxylated tryptoline exhibits poor uptake inhibition [1].
| Evidence Dimension | Inhibition of[3H]imipramine binding |
| Target Compound Data | Nanomolar to submicromolar affinity |
| Comparator Or Baseline | Unmethoxylated Tryptoline: Poor inhibitor (micromolar range) |
| Quantified Difference | Orders of magnitude higher affinity for the imipramine recognition site |
| Conditions | Human platelet and cerebral cortex membrane assays |
Validates the compound as a superior competitive displacement standard for characterizing allosteric sites on the serotonin transporter.
Methoxylated tryptolines demonstrate pronounced selectivity for the MAO-A isoform over MAO-B. 5-Methoxytryptoline provides an IC50 of approximately 1.5 µM for MAO-A, while remaining largely inactive at MAO-B, making it a highly selective pharmacological tool [1].
| Evidence Dimension | MAO-A vs MAO-B inhibition (IC50) |
| Target Compound Data | MAO-A IC50 ~1.5 µM |
| Comparator Or Baseline | MAO-B: Inactive (IC50 > 100 µM) |
| Quantified Difference | >50-fold selectivity for MAO-A over MAO-B |
| Conditions | In vitro recombinant monoamine oxidase assays using 5-HT as substrate |
Provides a highly specific reference inhibitor for isolating MAO-A dependent metabolic pathways in biochemical screening.
Driven by its nanomolar affinity and lack of endogenous background (as detailed in Section 3), 5-Methoxytryptoline is the precise choice for competitive displacement studies mapping the [3H]imipramine recognition site on the serotonin transporter [1].
Its locked tricyclic scaffold and fixed C5-methoxy vector make it a highly suitable precursor for synthesizing conformationally restricted libraries aimed at probing 5-HT receptor subtype selectivity without the confounding flexibility of acyclic tryptamines[2].
With a confirmed IC50 of ~1.5 µM and >50-fold selectivity over MAO-B, it serves as a reliable, exogenous positive control for MAO-A inhibition in recombinant enzyme assays and tissue homogenate screens [2].